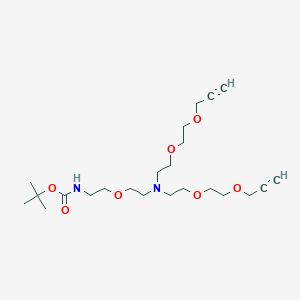
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
Descripción general
Descripción
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” is a PEG derivative . PEG, or polyethylene glycol, is a flexible and hydrophilic polymer that is used in a variety of applications, including drug delivery and chemical reactions .
Synthesis Analysis
The synthesis of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” involves the use of Boc-protected PEG linkers . A Boc group can be deprotected under acidic conditions to generate a free amine group . The synthesis process also involves the use of bromide (Br), which is a very good leaving group for nucleophilic substitution reactions .Chemical Reactions Analysis
The chemical reactions involving “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” likely involve the use of its Boc-protected amine group and its propargyl group . The Boc group can be deprotected under acidic conditions to generate a free amine group . The propargyl group can participate in various chemical reactions, including click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” include a boiling point of 336.6±22.0 °C, a density of 1.283±0.06 g/cm3, and a pKa of 12.19±0.46 . It is soluble in water, DMSO, DCM, and DMF .Aplicaciones Científicas De Investigación
Drug Delivery Systems
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” can be used in the development of drug delivery systems . The PEGylation process, which involves the attachment of PEG chains to drugs or therapeutic proteins, can improve the solubility and stability of the drug, extend its half-life in the body, and reduce its immunogenicity .
Antibody-Drug Conjugates (ADCs)
This compound can be used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .
Nanotechnology
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” can be used in nanotechnology research . The PEG chains can be used to modify the surface of nanoparticles to improve their stability and biocompatibility .
New Materials Research
This compound can be used in the research and development of new materials . The PEG chains can be used to modify the properties of materials, such as their hydrophilicity .
Cell Culture
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” can be used in cell culture studies . The PEG chains can be used to modify the surface of culture dishes to control cell adhesion .
Ligand and Polypeptide Synthesis
This compound can be used in the synthesis of ligands and polypeptides . The PEG chains can be used as a spacer between the ligand or polypeptide and the solid support .
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a PEG derivative containing a Boc-protected amino group . The primary targets of this compound are specific biological targets that it can inhibit . The Boc group can be deprotected under acidic conditions to generate a free amine group , which can interact with these targets.
Mode of Action
The compound interacts with its targets primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
It’s known that the compound exhibits inhibitory effects on specific biological targets, primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action involves the disruption of cell function and signal transduction pathways . This disruption can lead to the inhibition of specific biological targets , which could potentially be used for therapeutic purposes.
Action Environment
The action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can be influenced by environmental factors such as pH, as the Boc group can be deprotected under acidic conditions . Additionally, the compound is soluble in water, DMSO, DCM, and DMF , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O7/c1-6-12-27-18-20-30-16-10-25(11-17-31-21-19-28-13-7-2)9-15-29-14-8-24-22(26)32-23(3,4)5/h1-2H,8-21H2,3-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYPZQWMHNWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Boc-PEG1)-N-bis(PEG2-propargyl) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




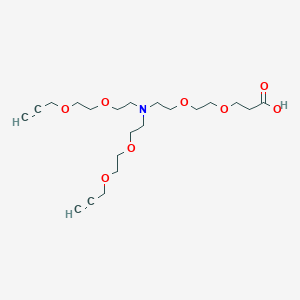


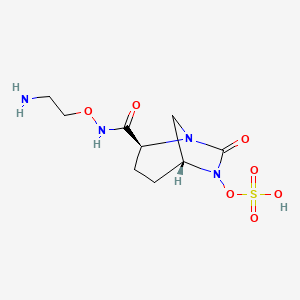
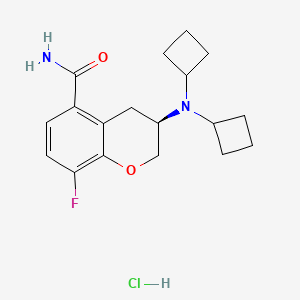
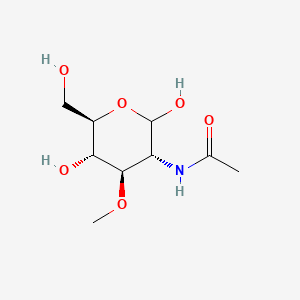
![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)





